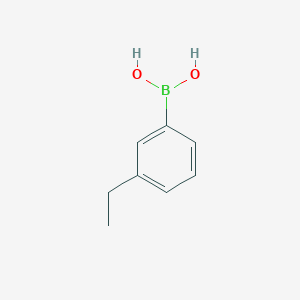

3-Ethylphenylboronic acid

Beschreibung

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids and their derivatives are widely utilized as crucial synthetic precursors in organic synthesis, materials science, and pharmaceutical development. nih.gov Their prominence is largely due to their role in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most versatile and widely used reactions in a chemist's toolkit. nih.govacs.org This reaction has significantly impacted medicinal and materials chemistry. musechem.com

Beyond the well-established Suzuki reaction, arylboronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.orgacs.org They can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org The ability of boronic acids to form reversible covalent complexes with molecules containing diol groups, such as sugars, has led to their use in the development of sensors. wikipedia.orgpharmiweb.com Their versatility makes them essential for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.govlookchem.com

Historical Context of Boronic Acid Chemistry Development

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgpharmiweb.com However, for over a century, their applications remained limited. A significant turning point occurred in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This breakthrough, which earned Akira Suzuki a Nobel Prize in 2010, dramatically increased research interest in boronic acids and established them as mainstream synthetic intermediates. musechem.comacs.org Following this discovery, the scope of boronic acid chemistry expanded rapidly, leading to the development of numerous new synthetic methodologies. ucl.ac.uk Modern synthesis techniques include the reaction of organometallic reagents with borate (B1201080) esters, transmetallation reactions, and the palladium-catalyzed Miyaura borylation reaction. wikipedia.orgpharmiweb.com The development of boronic acid chemistry has been recognized with multiple Nobel Prizes, highlighting its fundamental importance in organic synthesis. musechem.com

Overview of 3-Ethylphenylboronic Acid in Contemporary Research Applications

This compound is an organoboron compound featuring a phenyl group substituted with an ethyl group and a boronic acid functional moiety. lookchem.com It serves as a versatile reagent and building block in several areas of chemical research and production. lookchem.com Its primary application is in organic synthesis as a reagent for the formation of carbon-carbon bonds, most notably in Suzuki coupling reactions. lookchem.com This capability allows for the efficient and selective creation of complex molecular structures. lookchem.com

In addition to its role in general organic synthesis, this compound is utilized as a building block in the manufacturing of pharmaceuticals and agrochemicals. lookchem.com Its compatibility with various reaction conditions makes it a valuable component in the synthesis of a wide range of drug molecules and active ingredients for crop protection. lookchem.com Furthermore, it finds use in the production of materials for electronic applications. lookchem.com The compound is typically supplied for research and industrial use only. lookchem.combldpharm.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 90555-65-0 | lookchem.com |

| Molecular Formula | C₈H₁₁BO₂ | lookchem.com |

| Molecular Weight | 149.98 g/mol | lookchem.com |

| Melting Point | 102.5-107.5 °C | lookchem.com |

| Boiling Point | 299.6 °C at 760 mmHg | lookchem.com |

| Flash Point | 135 °C | lookchem.com |

| Density | 1.07 g/cm³ | lookchem.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMVRUCDZGFJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586043 | |

| Record name | (3-Ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90555-65-0 | |

| Record name | (3-Ethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90555-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Studies of 3 Ethylphenylboronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds and other important structural motifs. researchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. researchgate.netgrafiati.com The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. grafiati.comamerigoscientific.com

3-Ethylphenylboronic acid has been successfully employed as a coupling partner in various Suzuki-Miyaura reactions. For instance, it has been used in the synthesis of 5-substituted indanone derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net In one study, the palladium-catalyzed reaction of 5-bromo-1-indanone (B130187) with this compound yielded the corresponding 5-(3-ethylphenyl)-1-indanone. researchgate.net

This compound has proven to be an effective coupling partner in palladium-catalyzed allylic relay Suzuki reactions. nih.gov In these reactions, a palladium catalyst facilitates the coupling of a homoallylic electrophile with a boronic acid, leading to the formation of an allylic cross-coupling product. The electron-rich nature of this compound contributes to a very good yield of the corresponding relay product. nih.gov

A study on the relay Suzuki reactions of secondary homostyrenyl tosylates demonstrated that various boronic acids could be used as coupling partners. nih.gov While electron-deficient arylboronic acids resulted in lower yields, electron-rich ones like this compound provided the desired product in high yield. nih.gov

Table 1: Scope of Boronic Acid Coupling Partners in a Relay Suzuki Reaction nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2a | 75 |

| 2 | 4-Methoxyphenylboronic acid | 2b | 80 |

| 3 | 4-(Trifluoromethoxy)phenylboronic acid | 2c | 78 |

| 4 | 4-Isopropoxyphenylboronic acid | 2d | 71 |

| 5 | 3-Fluoro-4-isopropoxyphenylboronic acid | 2e | 36 |

| 6 | 4-Chlorophenylboronic acid | 2f | 42 |

| 7 | 3-Carbomethoxyphenylboronic acid | 2g | 41 |

| 8 | 3-Methoxyphenylboronic acid | 2h | 73 |

Reaction conditions: secondary homostyrenyl tosylate (1.0 equiv), boronic acid (3.0 equiv), Pd(quinox)Cl2 (5 mol %), Cs2CO3 (3.0 equiv), THF/H2O (1:1), ambient temperature.

The catalytic cycle of the Suzuki-Miyaura reaction, including the relay variant, involves several key elementary steps. grafiati.comamerigoscientific.com

####### 3.1.1.2.1. Oxidative Addition (e.g., SN2-Type Oxidative Addition of Unactivated Secondary Electrophiles)

The catalytic cycle is initiated by the oxidative addition of the organic halide or another electrophile to the low-valent palladium(0) catalyst. researchgate.net In the context of relay Suzuki reactions with secondary homostyrenyl tosylates, an alkene-assisted, S_N2-type oxidative addition occurs. nih.gov The alkene moiety of the substrate coordinates to the Pd(0) center, positioning the palladium for the oxidative addition to the carbon-tosylate bond, forming a Pd(II)-alkyl intermediate. nih.gov This step is often considered rate-limiting in many cross-coupling reactions. nih.gov

Following the initial oxidative addition, a β-hydride elimination generates a diene-palladium-hydride intermediate. Subsequent migratory insertion leads to a more stable allyl-palladium intermediate, which then proceeds to the next step of the catalytic cycle. nih.gov

####### 3.1.1.2.2. Transmetallation Processes with Boronic Acids

Transmetallation is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. grafiati.comwikipedia.org This process typically requires the activation of the boronic acid by a base. nih.gov The base reacts with the boronic acid to form a more nucleophilic boronate species. grafiati.com This "ate" complex then transfers its organic group to the palladium center, displacing the halide or other leaving group. nih.gov

The exact mechanism of transmetallation can vary depending on the reaction conditions and substrates. It is a complex process that involves the transfer of the aryl or alkyl group from the boron atom to the palladium catalyst. wikipedia.orgevitachem.com

####### 3.1.1.2.3. Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. grafiati.comnih.gov This step allows the catalyst to re-enter the catalytic cycle for subsequent turnovers. The newly formed biaryl or other cross-coupled product is then released. researchgate.net

Suzuki-Miyaura Cross-Coupling Reaction

Transmetallation Processes with Boronic Acids

Intramolecular Palladium Relay Processes (e.g., β-Hydride Elimination and Migratory Insertion)

In certain palladium-catalyzed transformations, the catalyst can "walk" along a carbon chain through a sequence of β-hydride elimination and migratory insertion steps. This intramolecular palladium relay process is particularly relevant in redox-relay Heck reactions, allowing for the formation of carbon-carbon bonds at positions remote from the initial unsaturation. nih.gov While the core Suzuki-Miyaura coupling mechanism involves oxidative addition, transmetalation, and reductive elimination, the intermediates can potentially engage in these relay processes depending on the substrate's structure. libretexts.org

The process begins after an initial migratory insertion of an aryl group (derived from a boronic acid like this compound) onto an alkene. If the resulting palladium-alkyl intermediate possesses accessible β-hydrogens, the palladium complex can eliminate a hydride to form a palladium-hydride species and a new alkene. nih.gov This is followed by a re-insertion of the palladium-hydride across the newly formed double bond (migratory insertion), effectively moving the palladium atom to an adjacent carbon. This sequence can repeat, allowing the catalyst to migrate along a chain. nih.gov Deuterium-labeling studies in related systems have confirmed that this chain-walking is often unidirectional, driven by the formation of a more stable final product, such as a carbonyl group. nih.gov For a substrate containing this compound, the palladium would first be introduced via transmetalation, and any subsequent relay would depend on the nature of the coupling partner.

Influence of Electronic and Steric Properties of Arylboronic Acids on Coupling Efficiency

The efficiency of cross-coupling reactions involving arylboronic acids is significantly influenced by the electronic and steric characteristics of the substituents on the aromatic ring. mit.eduresearchgate.net In the case of this compound, the ethyl group at the meta position imparts specific properties that affect its reactivity.

Electronic Effects : The ethyl group is a weak electron-donating group (EDG). EDGs generally increase the electron density on the aromatic ring. This can have a nuanced effect on the Suzuki-Miyaura coupling. While increased nucleophilicity of the aryl group can be beneficial, the critical transmetalation step, where the aryl group is transferred from boron to the palladium center, is often considered the rate-determining step. yonedalabs.com The presence of an EDG can slightly slow this step compared to electron-withdrawing groups, but this effect is generally modest for a simple alkyl group.

Steric Effects : The ethyl group in the meta-position presents minimal steric hindrance compared to an ortho-substituent. Ortho-substituents can significantly retard the rate of cross-coupling reactions by sterically impeding the approach of the boronic acid to the palladium complex during transmetalation. mit.edu The meta-position of the ethyl group in this compound leaves the reactive boronic acid moiety relatively unencumbered, allowing for efficient participation in the catalytic cycle. This is advantageous for achieving high yields, as significant steric hindrance is a known challenge in many cross-coupling transformations. mit.edu

Optimization of Catalyst Systems and Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of catalytic transformations involving this compound. Key areas of optimization include the catalyst system, solvent, and base.

While palladium-catalyzed coupling reactions traditionally employ phosphine-based ligands to stabilize the palladium center, there is a growing interest in developing ligand-free systems due to cost, air-sensitivity of ligands, and ease of product purification. rsc.org Ligand-free Suzuki-Miyaura couplings have been successfully developed using simple palladium salts like PdCl₂ or heterogeneous catalysts like Pd/C. rsc.orgnih.gov These reactions are often performed in aqueous media, as water can help stabilize the catalyst and dissolve the inorganic bases required for the reaction. rsc.orghes-so.ch An in-situ catalytic system generated from PdCl₂ and sodium sulfate (B86663) has shown excellent activity for coupling arylboronic acids with aryl halides in water at room temperature. rsc.orgrsc.org Such protocols offer a milder and more environmentally benign alternative to traditional methods. rsc.org The use of heterogeneous Pd/C catalysts also allows for easy recovery and reuse of the catalyst, which is economically and environmentally advantageous. nih.gov

Table 1: Comparison of Ligand vs. Ligand-Free Systems for Suzuki-Miyaura Coupling

| Feature | Ligand-Based System | Ligand-Free System |

| Catalyst Complexity | Pd salt + Ligand (e.g., PPh₃) | Pd salt (e.g., PdCl₂) or Heterogeneous Pd/C rsc.orgnih.gov |

| Reaction Conditions | Often requires anhydrous organic solvents and inert atmosphere | Often performed in aqueous media, open to air rsc.orgnih.gov |

| Cost & Availability | Ligands can be expensive and complex | Ligands are eliminated, reducing cost acs.orgresearchgate.net |

| Workup/Purification | Can be complicated by ligand and its byproducts | Generally simpler purification |

| Catalyst Recycling | Difficult for homogeneous systems | Feasible with heterogeneous catalysts (e.g., Pd/C) nih.gov |

The choice of solvent is critical as it can influence catalyst stability, reagent solubility, and reaction rates. hes-so.ch For Suzuki-Miyaura reactions, mixed solvent systems, particularly mixtures of an organic solvent with water, are highly effective. The THF/H₂O system is commonly used. hes-so.ch

The organic component, tetrahydrofuran (B95107) (THF), helps to dissolve the organic coupling partners (e.g., an aryl halide and this compound). The aqueous component is essential for dissolving the inorganic base (such as carbonates or phosphates), which is necessary to activate the boronic acid for transmetalation. harvard.eduorganic-chemistry.org The presence of water has been shown to enhance the rate of reaction in many cases. rsc.orghes-so.ch The optimal ratio of THF to water can vary depending on the specific substrates and must often be determined empirically.

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. organic-chemistry.org The choice of base can significantly impact reaction yield and catalyst stability.

Cesium Carbonate (Cs₂CO₃) : Cs₂CO₃ is a strong and effective base for many Suzuki-Miyaura couplings. Its high solubility in certain organic solvents and its ability to promote high reaction rates make it a popular choice. jmchemsci.com However, strong bases like carbonates can sometimes lead to the degradation of certain catalyst systems, such as those based on metal-organic frameworks (MOFs). diva-portal.org

Potassium Fluoride (B91410) (KF) : KF, often used as a hydrate (B1144303) (KF•2H₂O), is a milder base. The fluoride ion is believed to activate the boronic acid by forming a highly nucleophilic trifluoroborate species. harvard.edu It is particularly useful when coupling partners contain base-labile functional groups. organic-chemistry.org Studies comparing different bases have shown that while carbonates may lead to faster reactions, fluorides can offer better preservation of the catalyst's structural integrity in sensitive systems. diva-portal.org

Table 2: Influence of Base on Suzuki-Miyaura Coupling

| Base | General Strength | Mechanism of Action | Typical Use Case | Potential Issues |

| Cs₂CO₃ | Strong | Forms boronate [ArB(OH)₃]⁻ via hydroxyl exchange. organic-chemistry.org | General purpose, high-activity coupling. jmchemsci.comdiva-portal.org | Can degrade sensitive catalysts or substrates. diva-portal.org |

| KF | Mild | Forms fluoroborate species [ArBF₃]⁻. harvard.edu | Reactions with base-sensitive functional groups. organic-chemistry.org | Can result in slower reaction times compared to carbonates. diva-portal.org |

Solvent Effects (e.g., THF/H2O)

Chan-Lam Coupling and Related Copper-Promoted Amination Reactions

Beyond C-C bond formation, this compound is a valuable substrate for forming carbon-heteroatom bonds, notably through the Chan-Lam coupling reaction. organic-chemistry.orgwikipedia.org This reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl-amine (C-N) or aryl-ether (C-O) bonds by coupling an arylboronic acid with an amine or alcohol, respectively. wikipedia.orgnrochemistry.com

The Chan-Lam coupling is typically catalyzed by copper complexes, such as copper(II) acetate, and can often be conducted at room temperature and open to the air, making it a practical alternative to palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com The reaction mechanism is thought to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

In a typical Chan-Lam amination, this compound would react with a primary or secondary amine in the presence of a copper(II) catalyst and a base to yield the corresponding N-(3-ethylphenyl)amine derivative. whiterose.ac.uk The reaction tolerates a wide variety of functional groups and has been successfully applied to diverse substrates including anilines, amides, and sulfonamides. organic-chemistry.org

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond from a thioester and a boronic acid, facilitated by a metal catalyst. wikipedia.org This reaction is a powerful tool for the synthesis of ketones. The original method utilized a catalytic amount of a palladium(0) complex, with tris(2-furyl)phosphine as a ligand, and a stoichiometric amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst under anaerobic conditions. wikipedia.orgsynarchive.com

The proposed mechanism for the first-generation Liebeskind-Srogl coupling involves several steps. Initially, the thioester coordinates with the copper(I) complex. This is followed by the oxidative addition of a palladium(0) species into the carbon-sulfur bond. A critical transmetalation step then occurs, where the organic group from the boronic acid is transferred to the palladium center, and the sulfur atom is transferred to the copper complex. The final step is a reductive elimination from the organopalladium species, which yields the ketone product and regenerates the active palladium catalyst. wikipedia.org

Subsequent developments have led to second and third-generation versions of this reaction. The second-generation approach allows the reaction to be catalytic in copper by using an additional equivalent of the boronic acid under aerobic, palladium-free conditions. wikipedia.org The third generation further refines the process, making it catalytic in copper while only requiring one equivalent of the boronic acid, often under microwave conditions. wikipedia.org The versatility of this reaction has been demonstrated in the total synthesis of complex natural products. wikipedia.org

While specific studies focusing solely on this compound in Liebeskind-Srogl couplings are not extensively detailed in the provided results, the general mechanism is applicable. The electronic and steric nature of the 3-ethylphenyl group would influence the rate and efficiency of the transmetalation step.

Other Key Reactivity Pathways of Arylboronic Acids

Arylboronic acids, including this compound, participate in a range of other important chemical transformations beyond the well-known Suzuki coupling.

Ipso-substitution refers to a reaction in which an electrophile replaces a substituent, in this case, the boronic acid group, on an aromatic ring. The conversion of arylboronic acids to haloarenes is a valuable synthetic transformation. thieme-connect.com

A mild and regioselective method for the ipso-iodination of arylboronic acids involves the use of N-iodosuccinimide (NIS). thieme-connect.comorganic-chemistry.orgthieme-connect.comworldscientific.com This reaction typically proceeds in good to excellent yields and is highly regioselective, affording only the ipso-substituted product. thieme-connect.comorganic-chemistry.orgthieme-connect.comworldscientific.com The reaction conditions are generally mild, and the method tolerates a variety of functional groups. thieme-connect.com For instance, various arylboronic acids can be converted to their corresponding iodoarenes, and the reaction can also be applied to heteroarylboronic acids. thieme-connect.comthieme-connect.com While arylboronic acid esters can also undergo this transformation, they are generally less reactive. thieme-connect.comthieme-connect.com

The reaction of arylboronic acids with N-bromosuccinimide (NBS) provides a similar pathway to bromoarenes. thieme-connect.comthieme-connect.com A proposed mechanism for this type of halogenation involves a boron activation/direct displacement pathway. thieme-connect.com

A study on the ipso-iodination of various arylboronic acids demonstrated the following results:

| Arylboronic Acid | Reagent | Product | Yield (%) |

| Phenylboronic acid | NIS | Iodobenzene | 85 |

| 4-Methylphenylboronic acid | NIS | 4-Iodotoluene | 90 |

| 3-Nitrophenylboronic acid | NIS | 3-Iodonitrobenzene | 55 |

| 2-Thiopheneboronic acid | NIS | 2-Iodothiophene | 78 |

This table is illustrative and based on general findings for arylboronic acids. thieme-connect.com

More recently, a method using N-iodomorpholinium iodide (NIMI), generated in situ from morpholine (B109124) and molecular iodine, has been developed for the ipso-iodination of arylboronic acids. rsc.orgrsc.org The addition of a catalytic amount of copper iodide was found to enhance the reaction rate and yield, particularly for deactivated substrates like 3-nitrophenylboronic acid. rsc.org Mechanistic studies suggest that the reaction can proceed through either a classical ipso-substitution or a copper-catalyzed iododeborylation pathway, depending on the substrate. rsc.orgrsc.org

Arylboronic acids can serve as nucleophiles in palladium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds, such as enones. acs.orgthieme-connect.com This reaction is a powerful method for the construction of carbon-carbon bonds, leading to the formation of β-aryl ketones. thieme-connect.com These reactions can be conducted in aqueous media and are promoted by a simple catalyst system, often prepared from a palladium source and a ligand like 2,2'-bipyridine. acs.org

The scope of this reaction is broad, encompassing a wide range of arylboronic acids and β,β-disubstituted enones, allowing for the creation of all-carbon quaternary centers. acs.org Enantioselective versions of this reaction have also been developed using chiral ligands, achieving high enantiomeric excesses. rsc.org The use of aqueous conditions can significantly enhance reactivity, enabling the formation of sterically challenging products. acs.org

For example, the palladium-catalyzed conjugate addition of ortho-substituted arylboronic acids to 3-methyl cyclopent-2-enone and 3-methyl cyclohex-2-enone has been reported to proceed in good yields with an achiral bipyridine-based palladium catalyst. rsc.org While the asymmetric version can lead to high enantiomeric excesses, the yields may be moderate due to competing protodeboronation of the arylboronic acid. rsc.org

Mechanistic investigations using techniques like desorption electrospray ionization mass spectrometry have provided evidence for a catalytic cycle that involves the formation of an arylpalladium(II) cation, followed by coordination to the enone, and subsequent C-C bond formation. rsc.org

The reactivity of this compound in these reactions would be influenced by the electronic and steric properties of the 3-ethylphenyl group. Studies on similar substituted arylboronic acids, such as 3-methylphenylboronic acid and 4-ethylphenylboronic acid, have shown good reactivity and enantioselectivity in conjugate additions to heterocyclic acceptors. nih.govcaltech.edu

Arylboronic acids can be oxidized to phenols, a transformation known as ipso-hydroxylation. This reaction provides a convenient and regioselective route to substituted phenols. arkat-usa.org Various oxidizing agents have been employed for this purpose, including hydrogen peroxide (H₂O₂), Oxone®, and m-chloroperbenzoic acid (MCPBA). arkat-usa.orgorganic-chemistry.orgnih.gov

A mild and highly efficient method for the synthesis of phenols from arylboronic acids utilizes MCPBA in an aqueous solution at room temperature. organic-chemistry.org This approach is advantageous as it does not require metal catalysts, ligands, or strong bases. organic-chemistry.org Isotopic labeling studies have shown that the oxygen atom in the resulting phenol (B47542) originates from the MCPBA. organic-chemistry.org The proposed mechanism involves the reaction of MCPBA with the arylboronic acid to form an intermediate that rearranges and then hydrolyzes to produce the phenol. organic-chemistry.org

Hydrogen peroxide is another commonly used oxidant for this transformation, often in the presence of a base or a catalyst. arkat-usa.orgrsc.org However, catalyst-free methods have also been developed. arkat-usa.org For instance, the reaction of arylboronic acids with hydrogen peroxide in ethanol (B145695) at room temperature can afford phenols in excellent yields within a very short reaction time. rsc.org The proposed mechanism involves the formation of an adduct between the arylboronic acid and hydrogen peroxide, followed by a 1,2-aryl migration and subsequent hydrolysis. rsc.org

The electronic nature of the substituents on the arylboronic acid can influence the reaction. While both electron-donating and electron-withdrawing groups are generally tolerated, the reaction conditions may need to be adjusted. organic-chemistry.orgrsc.org

The synthesis of arylboronic acids themselves is a crucial aspect of their chemistry. While not a reaction of this compound, the strategies to form it are relevant to its application. Traditional methods often involve the reaction of organometallic reagents like Grignard or organolithium compounds with trialkyl borates. liv.ac.ukorganic-chemistry.org However, these methods can have limited functional group compatibility. liv.ac.uk

Transition metal-catalyzed borylation reactions have emerged as powerful alternatives. liv.ac.uk The Miyaura borylation, for example, involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org This method offers excellent functional group tolerance. organic-chemistry.org

Another important strategy is the iridium-catalyzed C-H borylation of arenes. berkeley.eduacs.org This allows for the direct conversion of an aromatic C-H bond to a C-B bond. The resulting boronic esters can then be hydrolyzed to the corresponding arylboronic acids. berkeley.eduacs.org For instance, a one-pot synthesis can involve the Ir-catalyzed borylation of an arene followed by oxidative cleavage of the boronic ester with an oxidant like sodium periodate (B1199274) (NaIO₄). berkeley.eduacs.org

Other methods for arylboronic acid synthesis include the Sandmeyer-type borylation of arylamines and transition-metal-free borylation of aryl halides. liv.ac.ukorganic-chemistry.org

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction for the synthesis of alkyl- and alkenylboronic acids. organic-chemistry.org While not directly used to synthesize this compound from an aromatic precursor, it is a key strategy for preparing other types of organoboronic acids. organic-chemistry.orgescholarship.org

Oxidation Reactions

Advanced Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives in catalytic reactions is intrinsically linked to its structure. The ethyl group at the meta position exerts both electronic and steric effects that modulate the properties of the boronic acid functionality.

Electronic Effects: The ethyl group is generally considered to be a weak electron-donating group through induction. This can influence the nucleophilicity of the aryl ring and the Lewis acidity of the boron atom. In reactions where the arylboronic acid acts as a nucleophile, such as in Suzuki or conjugate addition reactions, the electron-donating nature of the ethyl group can enhance reactivity compared to unsubstituted phenylboronic acid. However, this effect is generally modest. The Hammett equation, which quantifies the electronic effect of substituents, can be used to correlate the reactivity of substituted arylboronic acids. mdpi.com

Steric Effects: The steric hindrance imparted by the meta-ethyl group is generally less significant than that of an ortho substituent. mdpi.com However, it can still play a role in the transition state of a reaction, influencing reaction rates and selectivities. In reactions involving the formation of sterically congested products, the size of the substituents on the arylboronic acid can be a determining factor. rsc.org Advanced computational methods and quantitative structure-activity relationship (QSAR) studies can be employed to model and predict the impact of steric and electronic effects on reaction outcomes. nih.govresearchgate.net

The acidity of arylboronic acids is also influenced by substituents. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. mdpi.com The pKa of this compound would be expected to be slightly higher (less acidic) than that of phenylboronic acid due to the electron-donating nature of the ethyl group.

In protodeboronation, an undesired side reaction in many cross-coupling processes, the nature of the substituent also plays a key role. Electron-donating groups have been observed to facilitate protodeboronation under acidic conditions. rsc.org

Applications of 3 Ethylphenylboronic Acid in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

The paramount application of 3-ethylphenylboronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and widely used method for constructing carbon-carbon bonds between sp2-hybridized carbon atoms, which is fundamental in the synthesis of many complex organic molecules. fujifilm.com

Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl structures. fujifilm.com These motifs are prevalent in a wide array of medicinally important compounds and functional materials. In this context, this compound serves as a readily available and effective coupling partner. It reacts with various aryl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding ethyl-substituted biaryl compounds. fujifilm.commit.edu The reaction is valued for its mild conditions, high yields, and broad functional group tolerance. The general scheme for the Suzuki-Miyaura coupling to form biaryl compounds is depicted below:

Table 1: General Scheme of Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This methodology has been successfully employed in the enantioselective synthesis of axially chiral biaryl compounds, a challenging yet crucial transformation for accessing certain classes of chiral ligands and biologically active molecules. mit.edu For instance, the coupling of 2-cumyl-6-methylphenylbromide with 2-ethylphenylboronic acid, catalyzed by a palladium complex, has been reported to produce biphenyl (B1667301) amides in good yields and enantioselectivities. mit.edu

Functionalization of Nitrogen Heterocycles (e.g., Pyridines, Indanones)

The utility of this compound extends to the functionalization of nitrogen-containing heterocyclic compounds, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling provides a direct method for introducing the 3-ethylphenyl group onto these rings, thereby modifying their steric and electronic properties and enabling the exploration of new chemical space.

A notable application is the synthesis of 5-substituted indanone derivatives. researchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-1-indanone (B130187) with this compound (referred to as 4-ethylphenylboronic acid in the study, a likely regional nomenclature difference) has been shown to proceed efficiently, yielding the corresponding 5-(3-ethylphenyl)-1-indanone. researchgate.net Such derivatives are of interest due to the diverse biological activities associated with the indanone core. researchgate.net

Synthesis of Diarylpyridines, including Unsymmetrically Substituted Variants

The synthesis of diarylpyridines, particularly those with unsymmetrical substitution patterns, is another area where this compound proves valuable. These compounds are important building blocks in medicinal chemistry and materials science. The Suzuki-Miyaura reaction allows for the sequential and controlled introduction of different aryl groups onto a pyridine (B92270) core. For instance, a monohalogenated pyridine can first be coupled with this compound, followed by a second coupling reaction at a different position with another arylboronic acid to generate an unsymmetrically substituted diarylpyridine. This stepwise approach offers a high degree of control over the final structure.

Derivatization Strategies for Expanding Molecular Diversity

The reactivity of the boronic acid functional group allows for its conversion into other functionalities, thereby expanding the synthetic utility of this compound beyond its direct use in coupling reactions.

Development of Novel Functionalized Boronic Acids and Esters for Expanded Application Areas

This compound can serve as a precursor for the synthesis of more complex and functionally diverse boronic acids and their corresponding esters. For example, the boronic acid moiety can be transformed into a boronate ester by reaction with a diol, such as pinacol. researchgate.net Boronate esters often exhibit enhanced stability and solubility compared to the corresponding boronic acids, making them more amenable to certain reaction conditions and purification techniques. molecularcloud.org These modified boron reagents can then be employed in a wider range of synthetic applications. The development of novel sulfonamide-substituted phenylboronic acids is a testament to how functional group incorporation can significantly broaden the application scope of these reagents.

Synthetic Versatility of Boronates in Csp3-C and Csp3-X Bond Formations

While the primary application of arylboronic acids is in the formation of Csp2-Csp2 bonds, recent advancements have highlighted the synthetic versatility of their boronate ester derivatives in constructing Csp3-C and Csp3-X (where X is a heteroatom) bonds. researchgate.net Although direct participation of this compound in these specific transformations is less common, the principles can be applied to its derivatives. For instance, the photochemical homologation of boronic acids with N-tosylhydrazones can lead to the formation of benzylboronates. researchgate.netchemrxiv.org These intermediates are valuable for subsequent transformations. Furthermore, the development of new types of boronate esters, such as TIDA (tetramethyl N-methyliminodiacetic acid) boronates, has enabled their use in automated, stereospecific Csp3-Csp2 and Csp3-Csp3 bond-forming reactions, overcoming the limitations of previous MIDA (methyliminodiacetic acid) boronates. nih.govresearchgate.net This expansion in reactivity opens up new avenues for the synthesis of complex, three-dimensional molecules.

Integration of Green Chemistry Principles in Synthetic Methodologies

The growing emphasis on sustainable chemical practices has spurred the integration of green chemistry principles into advanced organic synthesis. Boronic acids, including this compound, are recognized for their role in developing more environmentally benign synthetic methods. google.com Their low toxicity and degradation into boric acid, a relatively harmless compound, position them as "green" reagents. google.comwiley-vch.de The application of this compound and its class of compounds in methodologies that prioritize atom economy, reduced waste, and energy efficiency is a key area of research.

A significant advancement in green synthesis involves the use of alternative and safer solvent systems. Research has demonstrated the feasibility of conducting multicomponent reactions involving boronic acids in water, a benign solvent. nih.gov For instance, the Passerini three-component reaction to form depsipeptide analogues can be performed in water under microwave irradiation, a method that enhances reaction rates and yields while reducing energy consumption. nih.gov While this specific study used formyl- and carboxy-phenylboronic acids, the principle extends to other functionalized arylboronic acids. nih.gov Similarly, methanol (B129727) has been identified as an effective and preferable solvent for certain reactions like the ipso-iodination of aryl boronic acids due to the high solubility of reagents and favorable reaction outcomes. rsc.org

Domino reactions, which involve consecutive transformations in a single step without isolating intermediates, represent another core principle of green chemistry by minimizing solvent use and purification steps. rsc.org Dihydroisoquinolinone-4-methylboronic esters have been synthesized via a domino Heck/borylation approach using a palladium catalyst. rsc.org This strategy showcases the incorporation of a boronic ester moiety, a versatile functional group for further chemical transformations, in a highly efficient manner. rsc.org

Furthermore, the development of highly efficient catalytic systems reduces the need for stoichiometric reagents and minimizes waste. In this context, this compound has been successfully employed in palladium-catalyzed allylic relay Suzuki cross-coupling reactions. ucmerced.edu This reaction allows for the synthesis of complex allylic Suzuki products from secondary homostyrenyl tosylates. ucmerced.edu The electron-rich nature of this compound contributes to achieving a good yield in this transformation, highlighting its utility in sophisticated, atom-economical carbon-carbon bond-forming reactions. ucmerced.edu

The following tables summarize key research findings where arylboronic acids, including this compound, are used in synthetic methodologies aligned with green chemistry principles.

Table 1: Pd-Catalyzed Allylic Relay Suzuki Reaction with this compound

This table presents the results for the cross-coupling of a secondary homostyrenyl tosylate with various arylboronic acids, including the electron-rich this compound. The reaction demonstrates a sophisticated C-C bond formation under specific catalytic conditions.

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 3-Methoxyphenylboronic acid | 2h | 70 | ucmerced.edu |

| 2 | This compound | 2i | 68 | ucmerced.edu |

| 3 | 4-Chlorophenylboronic acid | 2f | 42 | ucmerced.edu |

| 4 | 3-Carbomethoxyphenylboronic acid | 2g | 41 | ucmerced.edu |

Table 2: Overview of Green Synthetic Methodologies Employing Arylboronic Acids

This table provides examples of different synthetic strategies that incorporate green chemistry principles where arylboronic acids are key reactants.

| Methodology | Key Green Principles | Example Reaction | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Domino Heck/Borylation | Atom Economy, Reduced Workup | Synthesis of Dihydroisoquinolinone-4-methylboronic esters | Dioxane, 90 °C, Pd-catalyst | rsc.org |

| Multicomponent Reaction | Energy Efficiency, Benign Solvent | Synthesis of Depsipeptide Analogues (P-3CR) | H₂O, Microwave, 45 °C | nih.gov |

| Metal-Free Decarboxylative Coupling | Avoidance of Heavy Metal Catalysts | Synthesis of 3-benzyl-5-thiol-2,3-dihydro-1,3,4-thiadiazoles | Not specified | rsc.org |

| Grignard-Based Synthesis | Mild Conditions, High Efficiency | Synthesis of Boronic Esters | THF, 25 °C | google.comgoogle.com |

Biological and Medicinal Chemistry Applications of 3 Ethylphenylboronic Acid and Analogs

Utilization as Pharmaceutical Intermediates in Advanced Drug Discovery

3-Ethylphenylboronic acid is recognized as a versatile organoboron compound that serves as a crucial building block in the synthesis of pharmaceuticals. nih.govlookchem.com Its utility stems from its role as a reagent in powerful carbon-carbon bond-forming reactions, most notably the Suzuki coupling reaction. lookchem.com This capability allows for the efficient and selective construction of complex molecular scaffolds that are often central to the structure of modern drug molecules. lookchem.com

The phenylboronic acid motif, including substituted variants like this compound, is a common structural component in medicinal chemistry programs. Pharmaceutical intermediates like 4-ethylphenylboronic acid and other isomers are used in drug discovery research to create new chemical entities with potential therapeutic value. maisonchem.com.cn The incorporation of the 3-ethylphenyl group can influence the physicochemical properties of a final drug compound, such as its lipophilicity, metabolic stability, and binding interactions with its biological target. This makes this compound and its analogs important tools for medicinal chemists in the process of lead optimization and the development of advanced drug candidates. mdpi.comresearchgate.net

Enzyme Inhibition Mechanisms and Rational Drug Design

Boronic acids are a prominent class of enzyme inhibitors, largely due to the electrophilic nature of the boron atom. nih.gov This allows them to interact with nucleophilic amino acid residues, such as serine, threonine, or lysine (B10760008), within the active site of an enzyme. nih.govenamine.net This interaction is typically a reversible covalent bond, which is a highly sought-after mechanism in drug design, often leading to high potency and prolonged target engagement. pnas.orgnih.gov Boronic acid-based inhibitors are frequently designed as transition-state analogs, meaning they mimic the high-energy intermediate state of the enzymatic reaction, thereby binding with high affinity and blocking the enzyme's catalytic activity. mdpi.comnih.gov

The rise of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a critical global health threat. mdpi.comnih.gov Boronic acids and their derivatives have emerged as a highly effective class of non-β-lactam inhibitors designed to counteract this resistance mechanism. acs.orgacs.org

The primary mechanism by which boronic acid analogs inhibit serine-based β-lactamases involves the formation of a reversible covalent adduct with the catalytic serine residue (e.g., Ser70 in TEM-1, Ser64 in AmpC) in the enzyme's active site. nih.govnih.govacs.org The boron atom is attacked by the hydroxyl group of the active site serine, forming a stable, tetrahedral boronate species. nih.govnih.govasm.org This tetrahedral adduct closely mimics the high-energy transition state of β-lactam hydrolysis, the natural reaction of the enzyme. mdpi.comasm.orgnih.gov By locking the enzyme in this mimicked transition state, the inhibitor effectively prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics. nih.gov X-ray crystallography studies have confirmed this binding mode, showing the boron atom covalently attached to the serine's oxygen and adopting a tetrahedral geometry within the active site. nih.govasm.org

The development of potent boronic acid-based β-lactamase inhibitors has been significantly advanced by structure-guided design principles. acs.orgasm.org By obtaining high-resolution X-ray crystal structures of β-lactamases complexed with initial inhibitor candidates, researchers can visualize the precise interactions between the inhibitor and the enzyme's active site. nih.govacs.org This structural information allows for the rational design of new analogs with modified side chains (termed R1 and R2 groups) to optimize binding affinity and specificity. asm.orgnih.gov For instance, the structure of E. coli AmpC β-lactamase complexed with m-aminophenylboronic acid was used to guide the design of more potent inhibitors, leading to the discovery of benzo[b]thiophene-2-boronic acid with a 27 nM affinity for the enzyme. acs.org This iterative process of modeling, synthesis, and testing has yielded highly potent inhibitors with inhibition constants (Ki) in the low nanomolar range. acs.org

Table 1: Inhibition of Class A and C β-Lactamases by Selected Boronic Acid Analogs

| Inhibitor Compound | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

| (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid | TEM-1 β-Lactamase | 5.9 nM (Kᵢ) | acs.org |

| (1R)-1-acetamido-2-(3-carboxy-2-hydroxyphenyl)ethylboronic acid | TEM-1 β-Lactamase | 13 nM (Kᵢ) | acs.org |

| Benzo[b]thiophene-2-boronic acid | E. coli AmpC | 27 nM (Kᵢ) | acs.org |

| S02030 (BATSI) | KPC-2 | 84 nM (IC₅₀) | nih.gov |

| S02030 (BATSI) | SHV-1 | 130 nM (IC₅₀) | nih.gov |

| RPX7009 (9f) | KPC-2 | 19 nM (IC₅₀) | acs.org |

| RPX7009 (9f) | CTX-M-15 | 69 nM (IC₅₀) | acs.org |

| RPX7009 (9f) | CMY-2 | 26 nM (IC₅₀) | acs.org |

A particularly threatening class of β-lactamases are the serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), which can degrade "last-resort" carbapenem (B1253116) antibiotics. nih.gov Traditional β-lactamase inhibitors like clavulanic acid are largely ineffective against KPC enzymes. acs.org Boronic acid inhibitors, however, have demonstrated exceptional activity against these challenging targets. acs.orgnih.gov For example, the cyclic boronic acid inhibitor RPX7009 was found to be a potent inhibitor of the KPC-2 enzyme and could restore the activity of carbapenems against KPC-producing strains of bacteria. acs.org Similarly, boronic acid transition state inhibitors (BATSIs) have been specifically designed to target KPC-2 and other class A enzymes, with some compounds exhibiting IC₅₀ values in the nanomolar range. asm.orgnih.gov The inhibitory activity of phenylboronic acid (PBA) against KPC enzymes is so reliable that it is used in clinical microbiology laboratories as a diagnostic tool to phenotypically detect KPC-producing bacteria. researchgate.net

Boronic acids, particularly in the form of peptidyl boronic acids, are highly effective inhibitors of serine proteases. nih.govmdpi.comresearchgate.net These enzymes, which include targets like prostate-specific antigen (PSA), play critical roles in various physiological and pathological processes. nih.govnih.gov The inhibition strategy mirrors that seen with β-lactamases: the boronic acid moiety acts as a transition-state analog of the peptide bond being cleaved. nih.gov It forms a reversible covalent bond with the active site serine, creating a stable tetrahedral intermediate that blocks the enzyme's catalytic function. nih.govpnas.org

This approach has been used to develop potent and selective inhibitors for specific proteases. For example, by basing the peptide sequence of the inhibitor on a known substrate sequence for PSA, researchers developed a peptidyl boronic acid with a Kᵢ of 65 nM for PSA, which was 60-fold more selective for PSA over the related protease chymotrypsin. nih.govnih.gov This highlights the tunability of boronic acid inhibitors, where the peptide component provides specificity for the target enzyme, and the boronic acid "warhead" provides the potent inhibitory mechanism. pnas.org

Structure-Guided Design of Potent Inhibitors

Protease Inhibition Strategies

Applications in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the capture of low-energy neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) atoms that have been selectively delivered to tumor cells. mdpi.com This nuclear reaction produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which cause lethal damage to the cell in which they are generated, with a very short path length that spares adjacent healthy tissue. mdpi.com The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations in tumors while maintaining low levels in surrounding normal tissues. Phenylboronic acids are attractive candidates for this purpose.

One strategy to enhance tumor targeting and boron accumulation is the incorporation of boron-containing molecules into polymers. rsc.org These boronated polymers can be designed to exploit the enhanced permeability and retention (EPR) effect of tumors or to actively target cancer cells. While much of the research has focused on boronophenylalanine (BPA), there is growing interest in developing new boron-containing monomers for polymerization. mu.edu.tr

A study focused on structure-activity relationships for potential BNCT agents led to the synthesis of a novel 3-ethylboronic substituted 1-aminocyclobutanecarboxylic acid (ACBC). lookchem.comosti.gov This work was motivated by the high uptake of the parent ACBC molecule in brain tumors. The introduction of the ethylboronic acid moiety was intended to modulate the lipophilicity and biodistribution of the compound, aiming for improved tumor accumulation. lookchem.com This highlights the direct consideration of ethylboronic acid derivatives in the rational design of new, small-molecule BNCT agents, which could subsequently be incorporated into polymeric systems.

Active targeting strategies aim to improve the selectivity of boron delivery by exploiting specific molecular features of cancer cells. A well-established target is the overexpression of sialic acid on the surface of many types of cancer cells. mdpi.comnih.gov Phenylboronic acids are known to form reversible covalent bonds with the diol groups present in sialic acids. mdpi.com This interaction can be harnessed to direct boron-containing agents, including polymers and nanoparticles, to tumor sites.

The affinity of this interaction is pH-dependent and can be tuned by the substituents on the phenylboronic acid ring. mdpi.com The ethyl group at the meta-position of this compound would influence the electronic properties and steric accessibility of the boronic acid moiety, which in turn would affect its binding affinity for sialic acid. While specific binding constants for this compound with sialic acid are not widely reported, the principle of using substituted phenylboronic acids for this targeting strategy is well-established. nih.gov This makes this compound a relevant candidate for incorporation into active targeting systems for BNCT.

| BNCT Strategy | Role of Boronic Acid | Example/Relevant Finding | Relevance of this compound |

| Boronated Polymers | Monomeric unit containing ¹⁰B. | Synthesis of a 3-ethylboronic substituted aminocyclobutanecarboxylic acid for potential BNCT use. lookchem.comosti.gov | Directly demonstrates the use of an ethylboronic acid derivative in designing BNCT agents. |

| Active Targeting | Ligand for cancer cell surface receptors. | Phenylboronic acids bind to overexpressed sialic acid on tumor cells. mdpi.comnih.gov | The 3-ethylphenyl group can modulate the binding affinity and specificity for sialic acid. |

Design of Boronated Polymers for Selective Tumor Cell Binding

Interactions with Endogenous Biological Macromolecules

The ability of boronic acids to interact with diol-containing biomolecules extends to therapeutic applications beyond cancer treatment, notably in the management of diabetes and in the recognition of specific cell surface markers.

Insulin (B600854) therapy is a cornerstone of diabetes management, but challenges remain, including the need for frequent injections and the risk of hypoglycemia. Phenylboronic acid derivatives have been investigated as components of "smart" insulin delivery systems that release insulin in response to changes in blood glucose levels. dovepress.comresearchgate.net This is based on the competitive binding of the boronic acid to glucose over other diols.

Furthermore, phenylboronic acid derivatives have been shown to directly modify and stabilize insulin. pnas.org Covalent conjugation of aliphatic phenylboronic acids to insulin has been shown to create long-lasting and glucose-responsive insulin derivatives. pnas.orgnih.gov Theoretical studies have also explored the interaction between various boronic acids and insulin, with molecular docking studies suggesting that substituents on the phenyl ring, including alkyl groups, influence the binding energy and stability of the insulin-boronic acid complex. chemrxiv.org One study identified 3-benzyloxyphenyl boronic acid as a particularly effective stabilizer. chemrxiv.org The 3-ethylphenyl group in this compound would impart a degree of hydrophobicity that could influence its interaction with hydrophobic pockets on the insulin molecule, potentially contributing to the stabilization of the protein structure. This makes it an interesting candidate for the development of modified, more stable insulin formulations.

| Application | Mechanism of Action | Relevant Research | Potential Role of this compound |

| Glucose-Responsive Insulin Delivery | Competitive binding of glucose to phenylboronic acid (PBA) moieties in a delivery matrix, triggering insulin release. dovepress.commdpi.com | Development of PBA-based hydrogels and nanoparticles for controlled insulin release. dovepress.commdpi.com | The ethyl group can tune the properties of the PBA-containing material. |

| Insulin Stabilization | Covalent or non-covalent interaction of PBA derivatives with the insulin molecule. pnas.orgchemrxiv.org | Aliphatic PBA conjugates create long-lasting, glucose-responsive insulin. pnas.org Theoretical models show substituent effects on binding energy. chemrxiv.org | The hydrophobic ethyl group could enhance stabilizing interactions with the insulin protein. |

As mentioned in the context of BNCT, the interaction between phenylboronic acids and sialic acid is a key area of research for cancer diagnostics and targeted therapy. mdpi.comnih.gov Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids on the cell surface. Their overexpression is a hallmark of many cancers and is associated with metastasis and poor prognosis. nih.gov

The ability of phenylboronic acid derivatives to selectively bind to sialic acid allows for the development of probes and drug delivery systems that can distinguish cancerous cells from healthy ones. nih.gov The binding affinity and selectivity can be modulated by the substituents on the phenyl ring. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, affecting its binding characteristics at physiological pH. The ethyl group in this compound is a weak electron-donating group and also adds hydrophobicity. These features would influence its binding constant with sialic acid compared to unsubstituted phenylboronic acid or derivatives with other functional groups. This tunable interaction makes this compound and its analogs valuable tools in the ongoing development of cancer-specific recognition agents.

| Target Molecule | Interaction Principle | Research Application | Significance of this compound |

| Sialic Acid | Reversible covalent bond formation between the boronic acid and diol groups of sialic acid. mdpi.comnih.gov | Development of cancer-targeting nanoparticles and diagnostic probes. nih.gov | The 3-ethyl substituent can modulate the binding affinity and specificity for sialic acid recognition. |

Stabilization of Insulin and Potential Applications in Diabetes Management

Antibacterial Activity of Boronic Acid Derivatives

Boronic acid derivatives have emerged as a significant class of compounds in the quest for new antibacterial agents, primarily due to their unique chemical properties that allow for the inhibition of essential bacterial enzymes. Their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes them effective inhibitors. This characteristic is central to their antibacterial effects and their role in overcoming antibiotic resistance.

The primary antibacterial mechanism of many boronic acid derivatives lies in their ability to inhibit enzymes crucial for the integrity of the bacterial cell wall. lumenlearning.com The bacterial cell wall, composed of peptidoglycan, is a vital structure that protects the bacterium from osmotic stress, and its biosynthesis is a well-established target for antibiotics. lumenlearning.comrsc.org

A key mechanism involves the inhibition of β-lactamases . These enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics like penicillins and cephalosporins. mdpi.com β-lactamases hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Boronic acids can act as transition-state analogs, binding to the active site serine of β-lactamases. mdpi.com This forms a stable, reversible covalent adduct, effectively neutralizing the enzyme and restoring the efficacy of the co-administered β-lactam antibiotic. mdpi.comnih.gov Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor that demonstrates this mechanism, protecting carbapenem antibiotics from degradation by serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). mdpi.comacs.org

Another critical target for boronic acids is the family of Penicillin-Binding Proteins (PBPs) . nih.govtandfonline.com PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. researchgate.netmdpi.com By inhibiting PBPs, boronic acid derivatives disrupt cell wall synthesis, leading to cell lysis and bacterial death. researchgate.net Research has shown that boronic acids can covalently bind to the catalytic serine residue in the active site of PBPs. nih.govtandfonline.com Furthermore, a novel strategy involves designing boronic acids that can also interact with a key lysine residue within the PBP active site, offering a new avenue for inhibition. nih.govtandfonline.com

Beyond targeting cell wall synthesis, boronic acids can disrupt bacterial cells through other mechanisms. They can form complexes with diols present on the surface of bacterial cells, potentially interfering with membrane integrity and metabolic processes. nih.gov Some studies have shown that boronic acid functional groups can interact with glycoproteins on the bacterial surface, leading to the dysfunction of metabolic pathways and inhibition of membrane proteins. researchgate.net

| Mechanism | Target Enzyme/Structure | Effect | Example Class/Compound |

|---|---|---|---|

| Inhibition of β-lactamases | Serine β-lactamases (e.g., KPC) | Forms a reversible covalent bond with the active site serine, protecting β-lactam antibiotics from degradation. mdpi.comnih.gov | Vaborbactam mdpi.comtandfonline.com |

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Covalently binds to the catalytic serine residue, blocking peptidoglycan cross-linking and causing cell lysis. nih.govresearchgate.net | Aliphatic boronic acids nih.govtandfonline.com |

| Disruption of Cell Surface Integrity | Bacterial cell surface glycans/glycoproteins | Chelates with diols, disrupting membrane integrity and metabolic processes. nih.govresearchgate.net | Boronic acid-functionalized polymers nih.govresearchgate.net |

| Inhibition of Efflux Pumps | NorA efflux pump (in S. aureus) | Blocks the pump, preventing the expulsion of antibiotics like ciprofloxacin (B1669076) from the cell. tandfonline.com | 6-substituted pyridine-3-boronic acid derivatives tandfonline.com |

The rise of antibiotic-resistant bacteria poses a severe threat to global health, and boronic acid derivatives represent a promising strategy to combat this challenge. tandfonline.comresearchgate.net Their primary relevance lies in their role as β-lactamase inhibitors (BLIs) . wipo.int By inactivating β-lactamases, these compounds can restore the clinical utility of many established β-lactam antibiotics against resistant bacterial strains. mdpi.comwipo.int The combination of a β-lactam antibiotic with a boronic acid-based BLI is a proven strategy to overcome resistance in Gram-negative bacteria that produce serine β-lactamases. researchgate.net

The development of Vaborbactam in combination with the carbapenem meropenem (B701) is a prime example of this success. acs.org This combination is effective against carbapenem-resistant Enterobacteriaceae (CRE) that produce the KPC enzyme. acs.org Research continues to explore novel boronic acid scaffolds to inhibit a broader spectrum of β-lactamases, including metallo-β-lactamases and class C enzymes, which are notoriously difficult to inhibit. nih.gov

Furthermore, boronic acids are being investigated as inhibitors of other resistance mechanisms. For instance, they have shown potential as inhibitors of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. tandfonline.com Specifically, derivatives of pyridine-3-boronic acid have been studied as inhibitors of the NorA efflux pump in Staphylococcus aureus. tandfonline.com

The ability to target fundamental bacterial processes like cell wall synthesis and to counteract specific resistance mechanisms makes boronic acid derivatives, including analogs of this compound, a versatile and vital platform in the development of new antibacterial therapies. researchgate.neteurjchem.com Studies on halogenated phenylboronic acids have demonstrated direct antibacterial and antibiofilm activity against pathogenic Vibrio species, indicating their potential as standalone agents in certain contexts. frontiersin.org

| Compound | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) of 100 µg/mL; inhibited biofilm formation. | frontiersin.org |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) of 100 µg/mL; inhibited biofilm formation. | frontiersin.org |

| 6-substituted pyridine-3-boronic acid derivatives | Staphylococcus aureus | Inhibited the NorA efflux pump, reducing the MIC of ciprofloxacin. | tandfonline.com |

| 2-nitro-3-ethylphenylboronic acid | Proteolytic enzymes | Cited as an example of an ortho-substituted phenylboronic acid for protease inhibition. | google.com |

Applications in Chemical Sensing and Separation Science

Boronic Acid-Diol Interactions for Molecular Sensing

The cornerstone of boronic acid-based sensing is the reversible interaction with diols, molecules containing two hydroxyl (-OH) groups. wikipedia.org This interaction is highly specific and forms the basis for detecting and quantifying diol-containing compounds. researchgate.net

3-Ethylphenylboronic acid, like other boronic acids, readily reacts with molecules containing 1,2- or 1,3-diol functionalities to form stable, cyclic boronate esters. wikipedia.orgcore.ac.uk This reaction involves the condensation of the boronic acid with the diol, releasing water molecules in the process. The resulting cyclic esters are typically five-membered (dioxaborolanes) or six-membered (dioxaborinanes) rings. wikipedia.org The formation of these esters is a dynamic covalent reaction, meaning it is reversible under specific conditions, a key feature for sensing applications. researchgate.net While the formation of five-membered rings with 1,2-diols is generally more favorable, six-membered rings can also be formed with 1,3-diols, though their stability is typically lower. researchgate.net This reversible covalent bonding is a powerful tool for constructing organized molecular architectures. researchgate.net

The equilibrium of this reaction is highly dependent on the pH of the medium. researchgate.net Under neutral or acidic conditions, the boronic acid exists in a neutral, trigonal planar state. core.ac.uk In more basic (alkaline) environments, the boron atom accepts a hydroxide (B78521) ion, converting to a negatively charged, tetrahedral boronate species. core.ac.ukgoogle.com This tetrahedral intermediate is significantly more reactive towards diols, thus facilitating the formation of the cyclic boronate ester. core.ac.uk The reversibility is achieved by altering the pH; lowering the pH will shift the equilibrium back, breaking down the ester and releasing the diol. google.com

The specific and reversible interaction with diols makes boronic acids, including this compound, excellent candidates for saccharide sensors. wikipedia.orgresearchgate.net Many essential sugars, such as glucose, fructose (B13574), and galactose, possess the necessary 1,2- or 1,3-diol arrangements for this complexation to occur. acs.org This principle has been widely exploited to develop systems for monitoring sugar levels, which is particularly crucial for managing diabetes. acs.org

The affinity of a boronic acid for different saccharides varies, which allows for selective detection. For instance, phenylboronic acid generally shows a higher binding affinity for fructose compared to glucose. core.ac.uk This selectivity is attributed to the specific stereochemistry of the diol groups in each sugar. Fructose predominantly exists in a furanose form that presents a cis-diol arrangement, which is highly favorable for forming a stable cyclic boronate ester. core.ac.uk

Table 1: Illustrative Association Constants for Phenylboronic Acid with Various Saccharides This table provides example data for the parent compound, phenylboronic acid, to illustrate the principles of saccharide recognition. The ethyl group in this compound can influence these values.

| Saccharide | Association Constant (Keq) in M-1 |

| Fructose | 160 |

| Glucose | 5 |

Data sourced from reference core.ac.uk.

The specificity and selectivity of boronic acid-based sensors can be fine-tuned through chemical modification of the boronic acid molecule. core.ac.uk The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the binding affinity and selectivity for different diols. For this compound, the ethyl group, being an electron-donating group, can influence the Lewis acidity of the boron atom, thereby affecting the pKa of the boronic acid and its interaction with diols. The position of the substituent also matters; ortho, meta, and para derivatives of a substituted phenylboronic acid can exhibit different binding selectivities. researchgate.net By strategically designing the structure of the boronic acid receptor, it is possible to create sensors that are highly selective for a specific target saccharide. core.ac.uk

The equilibrium between a boronic acid and a diol is highly responsive to changes in pH. researchgate.net The complexation is generally favored at higher pH values (often above pH 8) because the formation of the tetrahedral boronate anion is a prerequisite for efficient esterification. researchgate.net The pKa of a typical boronic acid is around 9. wikipedia.org However, upon complexation with a diol, the resulting boronic ester is a stronger acid, leading to a decrease in the apparent pKa of the system. scholaris.ca This pH-dependent behavior is a critical feature used in the design of "smart" materials and sensors that can respond to changes in their environment. researchgate.net For instance, hydrogels cross-linked with boronate esters can exhibit swelling or shrinking behavior in response to both pH changes and the presence of glucose. researchgate.net

Beyond diols, the Lewis acidic nature of the boron atom in this compound allows it to interact with strong Lewis basic anions, such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov This interaction forms the basis for the development of anion-selective sensors. researchgate.net The vacant p-orbital on the sp²-hybridized boron atom can accept a pair of electrons from the anion, leading to the formation of a tetrahedral boronate species. researchgate.net This binding event can be transduced into a measurable signal, often through changes in fluorescence or color. researchgate.net While the development of cyanide sensors based on boronic acids has been somewhat limited compared to fluoride sensors, effective systems for cyanide detection have been created. researchgate.net The selectivity for different anions can be controlled by the specific design of the sensor molecule, including the incorporation of other functional groups that can assist in binding. researchgate.net

Saccharide Recognition and Detection (e.g., Glucose, Fructose, Galactose)

Tunable Specificity and Selectivity of Boronic Acid-Based Sensors

Advanced Biosensor Development for Biomolecules

The principles of boronic acid interactions are being extended to develop sophisticated biosensors for a variety of biologically important molecules beyond simple sugars. vulcanchem.com Since many biomolecules, including glycoproteins, catechols (like dopamine), and ribonucleosides, contain diol functionalities, boronic acid-based receptors can be designed for their detection. wikipedia.orgnih.gov

The development of these advanced biosensors often involves immobilizing a boronic acid derivative, such as this compound, onto a surface or a nanomaterial. For example, 3-aminophenylboronic acid has been used to modify nanozymes for sandwich bioassays to detect glycated albumin, a biomarker for diabetes. mdpi.com These platforms can utilize various signal transduction methods, including electrochemical, fluorescent, or colorimetric readouts, to achieve high sensitivity and selectivity. mdpi.com The versatility of boronic acids in forming reversible covalent bonds makes them a powerful tool in creating diagnostic tools and platforms for biochemical research. vulcanchem.com

Real-Time Glucose Monitoring Devices for Diabetes Management

The reversible binding of the boronic acid group with the diol units of glucose has positioned phenylboronic acid derivatives as a promising alternative to traditional enzyme-based glucose sensors for diabetes management. nih.govacs.org This approach facilitates direct, continuous, and reversible measurement of glucose concentrations. nih.gov

Research has demonstrated that sensors incorporating phenylboronic acid can accurately measure glucose levels in complex biological fluids like blood and blood plasma. nih.govnih.gov In one notable study, a holographic sensor incorporating 3-acrylamidophenylboronic acid was developed. This optical sensor was capable of measuring glucose in whole blood, and its accuracy was not affected by the opacity of the sample. nih.gov Ex vivo experiments confirmed that the sensor could track real-time changes in glucose concentration at rates that mimic physiological fluctuations, without lag or hysteresis. nih.govnih.gov Furthermore, the sensor's performance was shown to be unaffected by a variety of common potential interferents. nih.gov

The integration of phenylboronic acids into hydrogels is another advanced strategy. researchgate.netacs.org The complexation of glucose with the boronic acid groups immobilized within the hydrogel matrix induces volumetric changes, which can be measured optically. acs.org These hydrogel-based sensors are sensitive within the physiological glucose range and demonstrate reusability and reversibility over multiple cycles. acs.org This technology holds significant potential for the development of minimally invasive, real-time continuous glucose monitoring systems. researchgate.netacs.org

| Substance Tested | Class | Concentration Tested | Interference Observed |

|---|---|---|---|

| Paracetamol | Analgesic | 20 mg/dL | No |

| Ibuprofen | Analgesic | 40 mg/dL | No |

| Metformin | Anti-diabetic | 5 mg/dL | No |

| Glibenclamide | Anti-diabetic | 0.1 mg/dL | No |

| Cefuroxime | Antibiotic | 25 mg/dL | No |

| Uric Acid | Endogenous | 20 mg/dL | No |

| Ascorbic Acid | Endogenous | 6 mg/dL | No |

Detection of Glycoproteins and Nucleic Acids

The diol-binding capability of the boronic acid functional group extends to the detection of more complex biomolecules like glycoproteins and nucleic acids, which contain sugar moieties. mdpi.comnih.gov Glycoproteins, which play crucial roles in many biological processes, can be selectively recognized and enriched using materials functionalized with phenylboronic acid. mdpi.comtakarabio.commdpi.com This interaction targets the cis-diol groups present in the oligosaccharide chains of the glycoproteins. mdpi.com